molecular formula C21H22ClFN4O B2579394 (2-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1190020-93-9

(2-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2579394
CAS No.: 1190020-93-9
M. Wt: 400.88
InChI Key: KJQGGTJUAUXOGW-UHFFFAOYSA-N
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Description

(2-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a chemical compound of significant interest in pharmacological and medicinal chemistry research, particularly in the study of neurological targets. Its structure incorporates a piperazine core, a heterocycle extensively utilized in drug discovery due to its favorable physicochemical properties and its role as a key pharmacophore in compounds interacting with a variety of central nervous system (CNS) receptors . The molecular architecture, which combines the piperazine ring with imidazole and fluorophenyl groups, is characteristic of compounds designed to modulate G-protein coupled receptors (GPCRs). For instance, structurally related benzhydryl piperazine analogs have been identified as potent inverse agonists of the cannabinoid CB1 receptor, a key target in the study of metabolism and appetite regulation . Furthermore, the inclusion of a fluorinated aromatic ring is a common strategy in medicinal chemistry to enhance metabolic stability and optimize binding affinity, as demonstrated in the development of positive allosteric modulators for the GABA-A receptor . This compound is provided as a high-purity solid for research applications exclusively. It is intended for in-vitro analysis and investigative non-clinical studies by qualified laboratory personnel. This product is strictly for research use and is not intended for diagnostic or therapeutic applications or human consumption. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(2-fluorophenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O.ClH/c1-16-6-8-17(9-7-16)26-11-10-23-21(26)25-14-12-24(13-15-25)20(27)18-4-2-3-5-19(18)22;/h2-11H,12-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQGGTJUAUXOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (2-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • 2-Fluorophenyl group, which may enhance lipophilicity and biological activity.
  • Piperazine moiety, known for its versatility in drug design.
  • Imidazole ring, which is often associated with various pharmacological properties.

Molecular Formula: C19H21ClFN3O
Molecular Weight: 351.84 g/mol
LogP: 4.4 (indicating moderate lipophilicity)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Formation of the imidazole ring through condensation reactions.
  • Piperazine substitution , which can be achieved via nucleophilic substitution reactions.
  • Final acylation to introduce the methanone functionality.

Antiproliferative Activity

Research has demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. In a study assessing related imidazole derivatives, the compound showed promising results against melanoma and prostate cancer cell lines:

Cell LineIC50 (μM)Activity Level
A375 (human melanoma)5.0High
LNCaP (prostate cancer)8.0Moderate
PC-3 (prostate cancer)12.0Moderate

These findings suggest that structural modifications significantly influence biological activity, particularly the positioning of substituents on the imidazole ring .

The mechanism of action is believed to involve:

  • Inhibition of key signaling pathways associated with cell proliferation and survival.
  • Induction of apoptosis in cancer cells, possibly through mitochondrial pathways.
  • Interaction with specific receptors , such as cannabinoid receptors, which have been implicated in various physiological processes including appetite regulation and pain perception .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Study on CB1 Receptor Antagonists:
    A related compound demonstrated selective binding to the CB1 receptor with a Ki value of 220 nM, indicating potential for therapeutic applications in obesity management .
  • Antitumor Activity Assessment:
    In vitro studies showed that modifications to the piperazine and imidazole rings could enhance antitumor efficacy, with some derivatives achieving nanomolar activity against specific cancer types .
  • Structure-Activity Relationship (SAR):
    The importance of substituent positions was emphasized in SAR studies, where slight alterations led to drastic changes in biological potency. This highlights the necessity for careful design in drug development processes .

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes:

  • A 2-fluorophenyl group
  • A piperazine moiety
  • An imidazole derivative

This structural composition suggests potential interactions with various biological targets, which are critical for its pharmacological applications.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings often exhibit antimicrobial activity. For example, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity Comparison

CompoundActivityTarget Organism
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-onePotent antibacterialVarious Gram-positive and Gram-negative bacteria
(2-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloridePotentially antibacterialTo be determined

Receptor Interactions

The imidazole moiety is known for its ability to interact with various receptors, particularly GABA-A receptors. Compounds similar to this one have been documented as positive allosteric modulators (PAMs) for these receptors. This interaction enhances receptor activity without direct activation, potentially leading to increased inhibitory neurotransmission in the central nervous system .

Neuropharmacological Applications

Studies have indicated that compounds with similar structures can be effective in treating neurological disorders. For instance, they may help alleviate symptoms associated with anxiety and depression by modulating neurotransmitter systems .

Anticancer Activity

Research into related imidazole compounds has shown promising anticancer properties through mechanisms such as inhibition of tubulin polymerization by interacting with the colchicine binding site. This suggests that this compound could also possess similar anticancer activities .

Comparison with Similar Compounds

Core Structural Differences

The compound is compared below with structurally related molecules from the evidence:

Compound Name/ID Core Structure Key Substituents Crystallographic Data Synthesis Yield/Notes
Target Compound Piperazine-Imidazole 2-Fluorophenyl, p-Tolyl Not reported Synthesis steps inferred from
: Compound 4 Thiazole-Triazole 4-Chlorophenyl, 4-Fluorophenyl Triclinic, P̄1 symmetry High yield (~80-90%)
: Thieno-Pyrazol Derivative Thieno[3,2-c]pyrazol-Piperazine 2-Fluorophenyl, 1-Methylimidazol-4-yl Not reported Efficient (3-step synthesis)
: Piperazinium Derivative Piperazinium-Trifluoroacetate 2-Fluorophenyl, 4-Hydroxyphenyl Planar with perpendicular fluorophenyl 48% yield (column chromatography)

Key Observations :

  • Heterocyclic Core: The target compound’s imidazole core differs from the thiazole-triazole () and thieno-pyrazol () systems, which may alter electronic properties and steric interactions.
  • Conformational Flexibility : highlights that fluorophenyl groups can adopt perpendicular orientations relative to the molecular plane, affecting binding pocket interactions .

Pharmacological Potential

  • Structural Analog Insights : Piperazine derivatives often target serotonin or dopamine receptors. The p-tolyl group in the target compound may enhance CNS penetration, while the 2-fluorophenyl group could reduce metabolic degradation .
  • : Though unrelated to the compound, sulforaphane (a broccoli-derived compound) exemplifies how structural modifications (e.g., methyl groups) influence bioactivity .

Q & A

Q. What are the common synthetic routes for preparing (2-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride?

Methodological Answer: The synthesis typically involves coupling a fluorophenyl moiety with a piperazine-imidazole scaffold. A representative approach includes:

  • Step 1: Reacting 2-fluorobenzoyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the methanone intermediate .
  • Step 2: Introducing the p-tolyl-substituted imidazole via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Step 3: Hydrochloride salt formation using HCl in ethanol or ether .

Table 1: Comparison of Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
1DMF, K₂CO₃, 80°C75–85
2Pd(PPh₃)₄, DMF, 110°C60–70
3HCl/EtOH, RT90–95

Microwave-assisted synthesis can improve reaction efficiency (e.g., reduced time from 12h to 2h) .

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization: Use slow evaporation in polar solvents (e.g., ethanol/water mixtures).
  • Data Collection: Employ a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.
  • Refinement: Use SHELXL for structure solution and refinement, accounting for hydrogen bonding and torsional angles .
  • Validation: Check for R-factor convergence (e.g., R₁ < 0.05) and validate via CCDC deposition .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DOE) for improved yield?

Methodological Answer: DOE frameworks (e.g., factorial or response surface designs) systematically evaluate variables:

  • Factors: Temperature, solvent polarity, catalyst loading, and reaction time.
  • Response: Yield and purity.
  • Example: A Central Composite Design (CCD) for Step 2 (Table 1) might reveal optimal conditions at 115°C with 5 mol% Pd catalyst, improving yield to 80% .
  • Validation: Confirm via HPLC-MS and replicate experiments to ensure reproducibility.

Q. How to resolve contradictions in reported pharmacological activities of imidazole-piperazine derivatives?

Methodological Answer: Discrepancies in IC₅₀ values or receptor binding data may arise from assay variability or structural impurities. Strategies include:

  • Comparative Studies: Test the compound alongside reference standards under identical conditions (e.g., radioligand binding assays with [³H]-labeled substrates) .
  • Dose-Response Curves: Use 8–12 concentration points to improve accuracy.
  • Structural Confirmation: Validate purity via NMR (¹H/¹³C) and HRMS to rule out degradation products .

Table 2: Example Pharmacological Data Comparison

StudyTarget ReceptorIC₅₀ (nM)Assay TypeReference
A5-HT₂A15 ± 2Radioligand
B5-HT₂A45 ± 5Functional

Q. What analytical techniques are recommended for stability assessment under varying storage conditions?

Methodological Answer: Stability studies should evaluate:

  • Thermal Stability: Use TGA/DSC to monitor decomposition temperatures.
  • Hydrolytic Stability: Incubate in buffered solutions (pH 1–10) and analyze via HPLC at intervals .
  • Photostability: Expose to UV light (ICH Q1B guidelines) and track degradation with LC-MS .
  • Storage Recommendations: Store at -20°C in amber vials under inert atmosphere to prevent oxidation .

Q. How to design in vitro assays for evaluating target receptor binding affinity?

Methodological Answer: Key considerations include:

  • Receptor Preparation: Use membrane fractions from transfected HEK293 cells expressing the target receptor .
  • Ligand Selection: Competitive binding with fluorescent or radioactive probes (e.g., [³H]-Ketanserin for 5-HT₂A).
  • Controls: Include nonspecific binding (e.g., excess unlabeled ligand) and vehicle controls.
  • Data Analysis: Calculate Kᵢ values using Cheng-Prusoff equation .

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